![molecular formula C23H19FIN3O B6045834 (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B6045834.png)
(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyano group, a fluorophenyl group, an iodophenyl group, and a dimethylpyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Coupling Reactions: The final step involves coupling the synthesized intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(4-chlorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- (Z)-2-cyano-N-(4-bromophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- (Z)-2-cyano-N-(4-methylphenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Uniqueness
The uniqueness of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FIN3O/c1-14-10-21(8-9-22(14)25)28-15(2)11-17(16(28)3)12-18(13-26)23(29)27-20-6-4-19(24)5-7-20/h4-12H,1-3H3,(H,27,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPERDBZUUPQJOV-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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